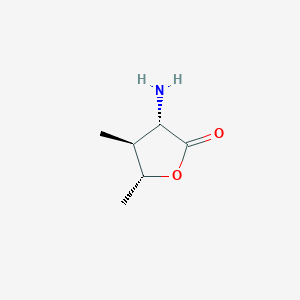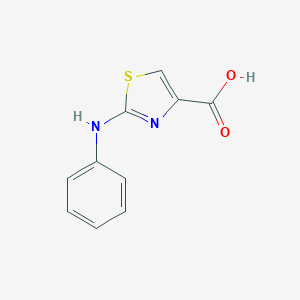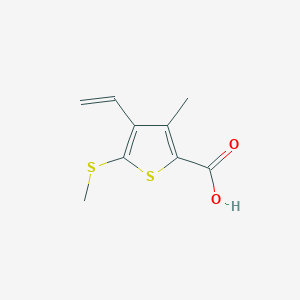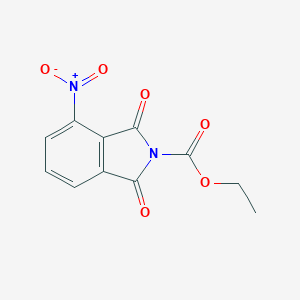
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one, also known as DMDP, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in drug discovery and development. DMDP is a chiral molecule that exists in two enantiomeric forms, (3S,4S,5R) and (3R,4R,5S), with the former being the biologically active form.
Mechanism of Action
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one's mechanism of action is not yet fully understood, but it is believed to act on multiple targets in the body. It has been shown to bind to the active site of pyruvate dehydrogenase kinase, inhibiting its activity and leading to increased glucose utilization and ATP production. (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been shown to have several biochemical and physiological effects, including the modulation of glucose metabolism, the regulation of neuronal excitability, and the reduction of inflammation. It has also been found to have a neuroprotective effect in animal models of ischemic stroke.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one is its ease of synthesis, which allows for large-scale production and testing. Additionally, (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been found to be relatively non-toxic and well-tolerated in animal models. However, one limitation of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one. One area of interest is the development of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one-based drugs for the treatment of neurological disorders, such as epilepsy and stroke. Additionally, further research is needed to fully elucidate the mechanism of action of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one and its potential targets in the body. Finally, the synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one analogs with improved solubility and bioavailability may lead to the development of more effective drugs.
Synthesis Methods
The synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one can be achieved through various methods, including the reductive amination of pyruvaldehyde with methylamine and subsequent cyclization, or the condensation of glycine with diethyl oxalate followed by cyclization. However, the most efficient and widely used method is the one-pot synthesis of (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one from diethyl methylmalonate and methylamine in the presence of a Lewis acid catalyst.
Scientific Research Applications
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, (3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one has been found to be a potent inhibitor of pyruvate dehydrogenase kinase, an enzyme that plays a crucial role in energy metabolism.
properties
CAS RN |
168610-73-9 |
|---|---|
Product Name |
(3S,4S,5R)-3-Amino-4,5-dimethyloxolan-2-one |
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3S,4S,5R)-3-amino-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)9-6(8)5(3)7/h3-5H,7H2,1-2H3/t3-,4-,5+/m1/s1 |
InChI Key |
DXLUNIWVHZZSPK-WDCZJNDASA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC(=O)[C@H]1N)C |
SMILES |
CC1C(OC(=O)C1N)C |
Canonical SMILES |
CC1C(OC(=O)C1N)C |
synonyms |
Arabinonicacid,2-amino-2,3,5-trideoxy-3-methyl-,gamma-lactone(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)






![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)
